4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine is a complex organic compound that belongs to the class of diazaphenothiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazaphenothiazine Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Heptylamino Group: This can be done through nucleophilic substitution reactions where a heptylamine is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N,N-Dimethyltryptamine: Known for its psychoactive properties.
4-Hydroxy-2-quinolones: Noted for their pharmaceutical applications.
Uniqueness
4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine stands out due to its unique structure and diverse potential applications. Its combination of functional groups and the diazaphenothiazine core provides it with distinct chemical and biological properties.
Properties
CAS No. |
102688-88-0 |
---|---|
Molecular Formula |
C20H30N4OS |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-heptyl-4-methoxy-7,7-dimethyl-6,8-dihydro-5H-pyrimido[4,5-b][1,4]benzothiazin-9-imine |
InChI |
InChI=1S/C20H30N4OS/c1-5-6-7-8-9-10-21-14-11-20(2,3)12-15-17(14)26-19-16(24-15)18(25-4)22-13-23-19/h13,24H,5-12H2,1-4H3 |
InChI Key |
LGWDHNCKURCMJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN=C1CC(CC2=C1SC3=NC=NC(=C3N2)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.